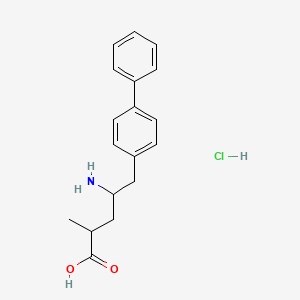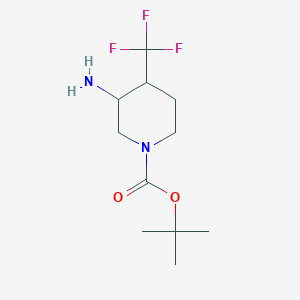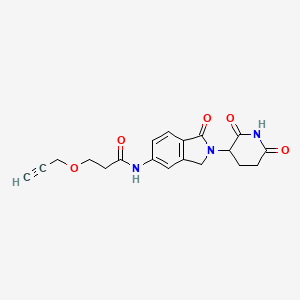
5-Amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol is a cyclopentene derivative with an amino group and hydroxymethyl group attached to the cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol can be achieved through several synthetic routes. One common method involves the enantiomeric synthesis of cyclopentenyl nucleosides. This process typically starts with D-gamma-ribonolactone or D-ribose as the starting material. The key intermediate, cyclopentenyl alcohol, is prepared through a series of reactions including coupling with appropriately blocked purine and pyrimidine bases via the Mitsunobu reaction, followed by deprotection .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the amino group.
Aplicaciones Científicas De Investigación
5-Amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as histone methyltransferase EZH2, which plays a role in gene expression regulation . By inhibiting this enzyme, the compound can affect various cellular processes, including cell cycle regulation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
3-Deazaneplanocin A: A compound with a similar structure that also inhibits histone methyltransferase EZH2.
Cyclopentenyl nucleosides: Compounds with similar cyclopentene structures used in antiviral research.
Uniqueness
5-Amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit histone methyltransferase EZH2 sets it apart from other similar compounds, making it a valuable tool in epigenetic research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C6H11NO3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
5-amino-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C6H11NO3/c7-4-1-3(2-8)5(9)6(4)10/h1,4-6,8-10H,2,7H2 |
Clave InChI |
NIXIDMZOJGOUMU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(C(C1N)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14777466.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14777467.png)
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride](/img/structure/B14777470.png)








![4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde](/img/structure/B14777530.png)


